2,4-Dimorpholinonitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

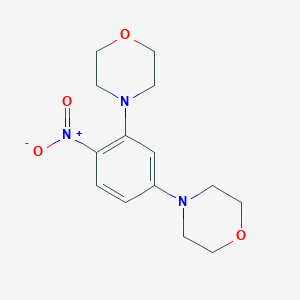

2,4-Dimorpholinonitrobenzene is an organic compound with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is characterized by the presence of two morpholine rings attached to a nitrobenzene core. This compound is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dinitrochlorobenzene with morpholine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,4-Dimorpholinonitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimorpholinonitrobenzene undergoes several types of chemical reactions, including:

Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide.

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Research

DMNB has been investigated for its role in cancer treatment, particularly due to its ability to act as a fluorescent probe for imaging hypoxic tumors. Hypoxia is a common feature of solid tumors, and compounds that can selectively accumulate in hypoxic regions are valuable for both diagnostics and therapeutic applications.

- Fluorescent Probes : Recent studies have demonstrated that nitro(het)aromatic compounds, including DMNB derivatives, can be utilized as fluorescent probes for detecting hypoxia in tumor tissues. These probes undergo selective reduction by nitroreductase (NTR), resulting in enhanced fluorescence that can be quantified, allowing for the visualization of hypoxic regions in vivo .

- Case Study : A notable example includes the development of a DMNB-based probe that exhibited a significant fluorescence enhancement upon reduction by NTR. This probe was successfully employed to image hypoxic conditions in various cancer cell lines and animal models, showcasing its potential utility in cancer diagnostics .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of DMNB and its analogs has been extensively studied to optimize their anticancer properties. Modifications to the morpholine ring and nitro group have been explored to enhance binding affinity to target proteins involved in cancer progression.

- Targeting Bcl-2 Proteins : Research indicates that certain DMNB derivatives can effectively inhibit Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. For instance, compounds derived from DMNB showed promising IC50 values against small-cell lung cancer cell lines, indicating their potential as lead compounds for further development .

Radical C–H Amination

DMNB serves as a substrate in innovative organic synthesis methodologies, particularly in radical C–H amination reactions. This application is significant due to the challenges associated with the amination of electron-poor nitroarenes.

- Methodology : Researchers have developed a transition metal-free approach for the regioselective amination of DMNB derivatives. This method allows for the efficient synthesis of functionalized products with high yields under mild conditions .

Synthesis of Morpholino Nucleosides

DMNB has also been utilized as a precursor in the synthesis of morpholino nucleosides, which are important components in antisense oligonucleotide technology.

- Synthesis Process : The rapid synthesis of morpholino monomers from DMNB derivatives has been reported, yielding high-purity nucleosides suitable for therapeutic applications . This highlights DMNB's versatility beyond medicinal chemistry into nucleic acid chemistry.

Development of Organocatalysts

DMNB-based compounds have been explored as organocatalysts in various chemical reactions, demonstrating their utility in facilitating organic transformations.

Wirkmechanismus

The mechanism of action of 2,4-Dimorpholinonitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine groups can also participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitroaniline: Similar in structure but lacks the morpholine groups.

2,4-Dichloronitrobenzene: Contains chlorine atoms instead of morpholine groups.

Uniqueness

2,4-Dimorpholinonitrobenzene is unique due to the presence of both nitro and morpholine groups, which confer distinct chemical and biological properties. This combination makes it particularly useful in proteomics research and other scientific applications .

Biologische Aktivität

2,4-Dimorpholinonitrobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed, along with relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of morpholine derivatives. The compound can be synthesized through various methods, including electrophilic aromatic substitution. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. In a study evaluating various morpholine derivatives, including this compound, it was found that these compounds demonstrated substantial antibacterial activity against a range of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.5 to 7.5 µg/ml, highlighting their potential as antimicrobial agents .

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.5 |

| Escherichia coli | 6.0 |

| Klebsiella pneumoniae | 4.5 |

| Pseudomonas aeruginosa | 7.5 |

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have reported that certain morpholine derivatives can inhibit inflammatory responses in vitro and in vivo. For instance, compounds exhibiting anti-inflammatory activity were tested at doses of 200 and 400 mg/kg, showing significant reductions in inflammation markers .

Anticancer Activity

Recent investigations into the anticancer potential of morpholine derivatives have yielded encouraging results. A study focusing on the cytotoxic effects of various synthesized compounds on HepG2 cancer cells indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 3 mM to higher concentrations . Notably, necrosis was identified as the primary mode of cell death induced by these compounds.

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| Compound A | 3 | HepG2 |

| Compound B | 5 | HepG2 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of nitro groups and their positioning on the benzene ring are critical for enhancing biological efficacy. For example, modifications to the morpholine ring or substituents on the aromatic system can lead to variations in potency against microbial strains and cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated a series of morpholine derivatives for their antimicrobial properties against several bacterial strains. The results demonstrated that modifications in the substituent groups led to enhanced antibacterial activities.

- Anti-inflammatory Mechanism Investigation : Another study focused on elucidating the mechanisms behind the anti-inflammatory effects of morpholine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Eigenschaften

IUPAC Name |

4-(3-morpholin-4-yl-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXWNZPLYVFBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.